molecular formula C7H10ClNOS B2725245 Ethyl thiophene-2-carboximidate hydrochloride CAS No. 54610-52-5

Ethyl thiophene-2-carboximidate hydrochloride

Cat. No. B2725245
CAS RN: 54610-52-5
M. Wt: 191.67
InChI Key: NISYDOWSZJJYCA-UHFFFAOYSA-N
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Description

Ethyl thiophene-2-carboximidate hydrochloride is a chemical compound with the molecular formula C7H10ClNOS and a molecular weight of 191.67 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

Carboximidates, such as this compound, are good electrophiles and undergo a range of addition reactions. They can be hydrolyzed to give esters and react with amines (including ammonia) to form amidines .

Scientific Research Applications

Synthesis and Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to ethyl thiophene-2-carboximidate hydrochloride, serves as a precursor for synthesizing novel heterocycles with anticancer activity. The synthesis involves condensation with various reagents, producing compounds that exhibit potent activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Reactions with Thiophene-2-Carboxanilides

Thiophene-2-carboxanilide and its derivatives, related to this compound, react with chlorosulfonic acid to yield sulfonyl chlorides. These interact with amino acids to produce various derivatives, showcasing the compound's versatility in creating biochemically relevant products (El-Sayed, 1998).

Antiproliferative Activity of Derivatives

A study on novel thiophene derivatives, including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, showcased their antiproliferative activity. These compounds demonstrated significant activity against breast and colon cancer cell lines, highlighting the therapeutic potential of this compound derivatives in cancer treatment (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Fluorescence Properties for Bioimaging

Research on monastrol analogs conjugated with fluorescent coumarin scaffolds, including derivatives of this compound, revealed their fluorescence activity. These compounds show promise for applications in bioimaging, offering a non-invasive method to track cellular and molecular processes (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

properties

IUPAC Name

ethyl thiophene-2-carboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-4-3-5-10-6;/h3-5,8H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISYDOWSZJJYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-thiophenecarboximidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, 2-thiophenecarbonitrile (25.2 g, 0.231 mol) was treated with hydrogen chloride in ethanol (250 mL) to give 16.3 g (37%) of the target compound as colorless crystals.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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